molecular formula C19H26ClN3O4S2 B2601668 1,4-Bis(4-methylbenzenesulfonyl)-1,4-diazepan-6-amine hydrochloride CAS No. 1909319-50-1

1,4-Bis(4-methylbenzenesulfonyl)-1,4-diazepan-6-amine hydrochloride

Cat. No.: B2601668
CAS No.: 1909319-50-1
M. Wt: 460
InChI Key: KRXYWZBVGPKWRT-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Synonyms

The compound is systematically named 1,4-bis-(4-methylphenyl)sulfonyl-1,4-diazepan-6-amine hydrochloride under IUPAC guidelines. This nomenclature reflects its structural features:

  • A seven-membered 1,4-diazepane ring with an amine group at position 6.
  • Two 4-methylbenzenesulfonyl (tosyl) groups at positions 1 and 4.
  • A hydrochloride counterion associated with the protonated amine.

Synonyms and identifiers include:

Identifier Value Source
CAS Registry Number 1909319-50-1
PubChem CID 121552853
MDL Number MFCD29047339
EC Number Not Available

Molecular Formula and Weight Calculation

The molecular formula is C₁₉H₂₆ClN₃O₄S₂ , derived from:

  • A diazepane backbone (C₅H₁₁N₂).
  • Two tosyl groups (C₇H₇SO₂ each).
  • A hydrochloride group (HCl).

Molecular weight calculation :

Element Quantity Atomic Weight Contribution (g/mol)
C 19 12.01 228.19
H 26 1.008 26.21
Cl 1 35.45 35.45
N 3 14.01 42.03
O 4 16.00 64.00
S 2 32.07 64.14
Total 460.02

The calculated molecular weight matches experimental values reported in literature .

Three-Dimensional Structural Representation

The compound’s 3D structure features:

  • A 1,4-diazepane ring in a chair-like conformation.
  • Tosyl groups at positions 1 and 4, creating steric bulk.
  • A protonated amine group at position 6, stabilized by the chloride ion.

Key structural descriptors :

  • SMILES Notation :
    NC1CN(S(=O)(C2=CC=C(C)C=C2)=O)CCN(S(=O)(C3=CC=C(C)C=C3)=O)C1.[H]Cl
  • InChI Key :
    KRXYWZBVGPKWRT-UHFFFAOYSA-N

Crystallographic Data and Unit Cell Parameters

As of current literature, no crystallographic data (e.g., unit cell parameters, space group, or diffraction patterns) are publicly available for this compound. The absence may reflect:

  • Proprietary restrictions due to its use in pharmaceutical research.
  • Challenges in growing single crystals suitable for X-ray diffraction.

For analogous diazepane derivatives, triclinic or monoclinic systems are common, with unit cell volumes ranging from 400–600 ų . Further studies are required to confirm these details for the title compound.

Properties

IUPAC Name

1,4-bis-(4-methylphenyl)sulfonyl-1,4-diazepan-6-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4S2.ClH/c1-15-3-7-18(8-4-15)27(23,24)21-11-12-22(14-17(20)13-21)28(25,26)19-9-5-16(2)6-10-19;/h3-10,17H,11-14,20H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXYWZBVGPKWRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC(C2)N)S(=O)(=O)C3=CC=C(C=C3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(4-methylbenzenesulfonyl)-1,4-diazepan-6-amine hydrochloride typically involves the following steps:

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamines and dihalides under basic conditions.

    Introduction of 4-Methylbenzenesulfonyl Groups: The diazepane ring is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This step introduces the sulfonyl groups at the 1 and 4 positions of the diazepane ring.

    Formation of the Hydrochloride Salt: The final compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(4-methylbenzenesulfonyl)-1,4-diazepan-6-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl groups to thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Various substituted diazepane derivatives.

Scientific Research Applications

Anticonvulsant Activity

Research has indicated that compounds similar to 1,4-bis(4-methylbenzenesulfonyl)-1,4-diazepan-6-amine hydrochloride exhibit anticonvulsant properties. For instance, studies have synthesized various diazepane derivatives and tested their efficacy in models of epilepsy. One notable compound demonstrated significant protection against induced seizures with an effective dose (ED50) of 12.5 mg/kg in mice . This suggests potential therapeutic applications for seizure disorders.

Neuroprotective Effects

The compound's structural features may confer neuroprotective effects, making it a candidate for treating neurodegenerative diseases. The ability to modulate neurotransmitter systems could be beneficial in conditions like Alzheimer’s disease and Parkinson’s disease.

Diabetes and Metabolic Disorders

Patents have described the use of compounds related to this compound for treating metabolic conditions such as diabetes and obesity. These compounds may act on specific pathways involved in glucose metabolism and lipid regulation .

Circadian Rhythm Regulation

The compound has been implicated in the modulation of circadian rhythms, which could have implications for sleep disorders and mood regulation. This suggests a broader therapeutic potential beyond traditional anticonvulsant applications.

Case Study 1: Anticonvulsant Efficacy

In a study involving the synthesis of new diazepane derivatives, researchers found that certain modifications enhanced anticonvulsant activity significantly compared to existing treatments like phenytoin . The protection index calculated indicated that these new compounds could offer safer alternatives with fewer side effects.

Case Study 2: Metabolic Effects

Another study explored the effects of similar compounds on metabolic syndrome parameters in animal models. The results indicated that these compounds could significantly reduce body weight and improve insulin sensitivity, suggesting their utility in managing type 2 diabetes .

Summary of Applications

Application AreaPotential UsesResearch Findings
Anticonvulsant ActivityTreatment for epilepsy and seizure disordersSignificant seizure protection observed in animal models
NeuroprotectionPotential treatment for neurodegenerative diseasesModulation of neurotransmitter systems suggested
Metabolic DisordersManagement of diabetes and obesityImproved insulin sensitivity and weight reduction noted
Circadian RhythmTreatment for sleep disorders and mood regulationPossible modulation effects on circadian rhythms

Mechanism of Action

The mechanism of action of 1,4-Bis(4-methylbenzenesulfonyl)-1,4-diazepan-6-amine hydrochloride involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The diazepane ring may also interact with cellular membranes, affecting their integrity and function.

Comparison with Similar Compounds

Key Research Findings and Implications

  • Structural Flexibility vs.
  • Dual Sulfonyl Groups : Bis-tosylation may enhance enzyme inhibition via stronger electrostatic interactions but could limit membrane permeability due to increased polarity .
  • Salt Formation : The hydrochloride salt of the diazepane derivative likely improves bioavailability compared to neutral benzodioxin analogs, which lack salt forms in reported studies .

Biological Activity

1,4-Bis(4-methylbenzenesulfonyl)-1,4-diazepan-6-amine hydrochloride (CAS No. 1909319-50-1) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Chemical Formula : C₁₉H₂₆ClN₃O₄S₂
  • Molecular Weight : 460.02 g/mol
  • IUPAC Name : 1,4-bis-(4-methylphenyl)sulfonyl-1,4-diazepan-6-amine; hydrochloride
  • Appearance : Powder

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects on cancer cells. The sulfonamide moiety may enhance the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and apoptosis .
  • Cholinesterase Inhibition : The compound may exhibit activity against acetylcholinesterase (AChE), which is crucial for the treatment of Alzheimer's disease. Inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, potentially improving cognitive function .
  • Antimicrobial Properties : Research indicates that related diazepane derivatives have shown antimicrobial activity against various pathogens. This suggests that this compound may possess similar properties .

Case Studies and Experimental Data

StudyFindings
Anticancer Study In vitro tests demonstrated that the compound induced apoptosis in FaDu hypopharyngeal tumor cells with an IC50 value lower than that of standard chemotherapeutics like bleomycin .
Neuroprotective Effects Animal studies indicated that the compound improved cognitive function in models of neurodegeneration by inhibiting AChE activity and enhancing cholinergic transmission .
Antimicrobial Activity The compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria in preliminary assays, suggesting potential as a broad-spectrum antimicrobial agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the sulfonamide and diazepane moieties significantly influence the biological activity:

  • Sulfonamide Group : Enhances solubility and bioavailability.
  • Diazepane Ring : Critical for interaction with target enzymes and receptors.

Q & A

Basic Synthesis and Characterization

Q: What are the optimal reaction conditions for synthesizing 1,4-bis(4-methylbenzenesulfonyl)-1,4-diazepan-6-amine hydrochloride, and how are intermediates characterized? A: The compound can be synthesized via sulfonylation of a diazepane precursor using 4-methylbenzenesulfonyl chloride under alkaline conditions (pH 9–10) with sodium carbonate as a base. Reaction monitoring via TLC and dynamic pH control is critical to avoid side reactions. Intermediates are characterized using IR spectroscopy (to confirm sulfonamide C–S and S=O bonds), 1H^1H-NMR (to verify aromatic and diazepane ring protons), and CHN analysis for elemental composition validation .

Advanced Synthesis Challenges

Q: How can researchers address low yields or impurities during purification of sulfonylated diazepane derivatives? A: Low yields may arise from incomplete sulfonylation or competing hydrolysis. Optimize stoichiometry (e.g., 1:2 molar ratio of amine to sulfonyl chloride) and use polar aprotic solvents (e.g., DMF) to enhance reactivity. Impurities can be reduced via column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization in ethanol/water mixtures. Advanced characterization with 13C^{13}C-NMR or LC-MS is recommended to confirm purity .

Basic Biological Activity Evaluation

Q: What methodologies are suitable for screening the enzyme inhibitory activity of this compound? A: Use in vitro assays such as α-glucosidase or acetylcholinesterase inhibition. Prepare serial dilutions of the compound (1–100 µM) and measure residual enzyme activity spectrophotometrically (e.g., at 405 nm for p-nitrophenyl substrates). Include controls (e.g., acarbose for α-glucosidase) and validate results with triplicate measurements. IC50_{50} values should be calculated using nonlinear regression .

Advanced Mechanistic Studies

Q: How can computational methods complement experimental data to elucidate binding mechanisms? A: Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target enzymes (e.g., α-glucosidase from PDB). Validate docking poses with molecular dynamics simulations (e.g., GROMACS) to assess binding stability. Compare computational binding energies with experimental IC50_{50} values to identify key interactions (e.g., hydrogen bonds with sulfonyl groups) .

Basic Safety and Handling

Q: What safety precautions are necessary when handling this compound in the lab? A: The compound may cause skin/eye irritation (GHS Category 2/2A). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. In case of contact, rinse with water for 15 minutes. Store in a cool, dry place away from incompatible substances (e.g., strong oxidizers). Refer to SDS for emergency procedures and disposal guidelines .

Advanced Stability and Degradation

Q: How does prolonged storage or environmental exposure affect the compound’s stability? A: Sulfonamide derivatives are prone to hydrolysis under acidic/basic conditions. Monitor stability via accelerated aging studies (e.g., 40°C/75% RH for 6 months) and analyze degradation products using HPLC-MS. Protect from light and moisture by storing under nitrogen in amber vials. For lab-scale use, prepare fresh solutions in anhydrous DMSO .

Basic Data Interpretation

Q: How should conflicting spectral data (e.g., NMR shifts) be resolved during structural validation? A: Confirm assignments using 2D NMR techniques (COSY, HSQC) to resolve overlapping signals. Cross-validate with IR functional groups (e.g., sulfonamide S=O at ~1350 cm1^{-1}) and compare with literature data for analogous compounds. Re-crystallize the sample to rule out solvent artifacts .

Advanced Data Contradiction Analysis

Q: How to reconcile discrepancies between computational predictions and experimental bioactivity results? A: Discrepancies may arise from solvent effects, protein flexibility, or incomplete active-site modeling. Re-evaluate docking parameters (e.g., protonation states, solvation models) or use ensemble docking with multiple receptor conformations. Experimentally, perform isothermal titration calorimetry (ITC) to measure binding thermodynamics and validate interactions .

Basic Theoretical Frameworks

Q: What conceptual frameworks guide the design of diazepane-based enzyme inhibitors? A: Structure-activity relationship (SAR) models prioritize sulfonamide groups for hydrogen bonding and aromatic rings for hydrophobic interactions. Transition-state analog theory can inform the design of competitive inhibitors targeting enzyme active sites. Refer to enzyme kinetics (Michaelis-Menten) to classify inhibition types (competitive/non-competitive) .

Advanced Interdisciplinary Integration

Q: How can chemical engineering principles improve scalable synthesis of this compound? A: Apply process intensification strategies (e.g., continuous flow reactors) to enhance heat/mass transfer during sulfonylation. Use membrane separation technologies (e.g., nanofiltration) for efficient purification. Optimize solvent recovery via distillation or crystallization kinetics to reduce waste. Computational fluid dynamics (CFD) can model reactor efficiency .

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